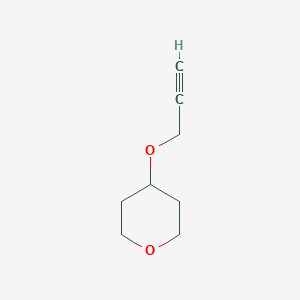

4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tetrahydro-2-(2-propynyloxy)-2H-pyran illustrates Markownikov Addition and the formation of a THP-ether protecting group, showcasing an introduction to advanced organic laboratory techniques and synthesis pathways (Brisbois, Batterman, & Kragerud, 1997). Additionally, the synthesis of related compounds through one-pot three-component reactions underlines the versatility and efficiency of modern synthetic methods in creating complex organic molecules (Esmaeilpour, Javidi, Dehghani, & Nowroozi Dodeji, 2015).

Molecular Structure Analysis

Studies on compounds with similar structures, such as 2-phenyl-1-phenylthio-1-(tetrahydro-pyran-2-ylthio)propan-2-ol, reveal detailed information on molecular configurations and the implications of stereochemistry in organic synthesis, highlighting the importance of molecular structure analysis (Kansikas & Sipilä, 2001).

Chemical Reactions and Properties

The compound's reactivity and the formation of derivatives through reactions with iodine or ligation with metals such as Ru(II), Cu(I), and Hg(II) have been documented. These reactions not only expand the utility of the compound but also contribute to the understanding of its chemical properties (Singh et al., 2001).

Applications De Recherche Scientifique

Overcoming Cisplatin Resistance

A novel compound, including a 4-(tetrahydro-2H-pyran-2-yloxy) moiety, demonstrated the ability to overcome cisplatin resistance in testicular germ cell tumor (TGCT) cell lines. This compound showed increased cellular platinum uptake, faster initiation of apoptotic cell kill, and distinctive apoptosis induction mechanisms compared to cisplatin (Dietrich et al., 2008).

Synthesis of Short-Chain Symmetrical Diols

Efficient methods were developed for the monoprotection of various diols as tetrahydropyran (THP) ethers. This includes the synthesis of compounds such as 4-(tetrahydro-pyran-2-yloxy)-butan-1-ol and 5-(tetrahydro-pyran-2-yloxy)-pentan-1-ol. These compounds are valuable as homologating agents (Petroski, 2003).

Experimental and Theoretical Kinetics Studies

The pyrolysis kinetics of tetrahydropyranyl phenoxy ethers were studied, providing insights into their behavior under thermal conditions. This research helps in understanding the stability and reactivity of these compounds (Álvarez-Aular et al., 2018).

Educational Uses in Organic Chemistry

The synthesis of tetrahydro-2-(2-propynyloxy)-2H-pyran was presented as an educational tool for demonstrating key organic chemistry concepts such as Markownikov Addition and protecting groups, illustrating the practical application of this compound in an educational setting (Brisbois et al., 1997).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that the compound can react with a variety of electrophiles .

Mode of Action

The anion formed by metalation at the acetylenic carbon of 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran reacts with a variety of electrophiles . This interaction leads to various changes, depending on the specific electrophile involved.

Propriétés

IUPAC Name |

4-prop-2-ynoxyoxane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-5-10-8-3-6-9-7-4-8/h1,8H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJNNXAVSLOWIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-([2,4'-bipyridin]-3-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2493130.png)

![4-[(1H-indazol-6-ylamino)methyl]phenol](/img/structure/B2493131.png)

![(5-Bromopyridin-3-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2493134.png)

![6-(4-fluorophenyl)-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2493136.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2493137.png)

![6-(3-Chloro-4-methoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2493138.png)

![4-(pyrrolidin-1-ylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2493141.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-nitrophenyl)-3-oxopropanenitrile](/img/structure/B2493149.png)